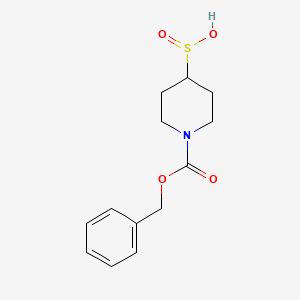
3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride is a synthetic organic compound that belongs to the class of piperidones. This compound is characterized by the presence of two nitrobenzylidene groups attached to a piperidin-4-one core. It is often studied for its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride typically involves a multi-step reaction process. One common method is the Claisen-Schmidt condensation reaction, where 4-nitrobenzaldehyde reacts with piperidin-4-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions
3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
科学研究应用
3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
作用机制
The mechanism of action of 3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s nitro groups and piperidin-4-one core allow it to interact with enzymes and proteins, potentially inhibiting their activity. For example, it may inhibit enzymes involved in cellular metabolism or signal transduction pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
3,5-Bis((E)-4-methoxybenzylidene)piperidin-4-one: Similar structure but with methoxy groups instead of nitro groups.
3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one: Contains fluorobenzylidene groups instead of nitrobenzylidene groups.
1-(3-Chloropropyl)-3,5-Bis((E)-4-methoxybenzylidene)piperidin-4-one: Contains a chloropropyl group and methoxybenzylidene groups.
Uniqueness
3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride is unique due to the presence of nitro groups, which impart distinct chemical and biological properties. The nitro groups enhance the compound’s reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C19H16ClN3O5 |
|---|---|
分子量 |
401.8 g/mol |
IUPAC 名称 |
(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]piperidin-4-one;hydrochloride |
InChI |
InChI=1S/C19H15N3O5.ClH/c23-19-15(9-13-1-5-17(6-2-13)21(24)25)11-20-12-16(19)10-14-3-7-18(8-4-14)22(26)27;/h1-10,20H,11-12H2;1H/b15-9+,16-10+; |
InChI 键 |
GANWIDGZWMBDOJ-XETSTSIRSA-N |
手性 SMILES |
C\1NC/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C1=C/C3=CC=C(C=C3)[N+](=O)[O-].Cl |
规范 SMILES |
C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CN1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Diphenyl-6-(3'-(triphenylen-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12835632.png)
![(1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B12835636.png)
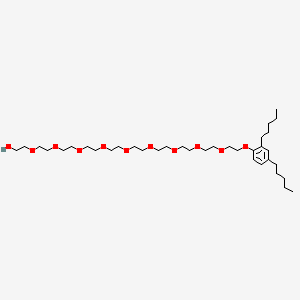
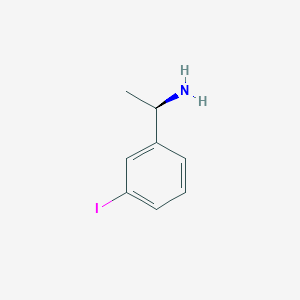
![7-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12835646.png)
![Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile](/img/structure/B12835651.png)

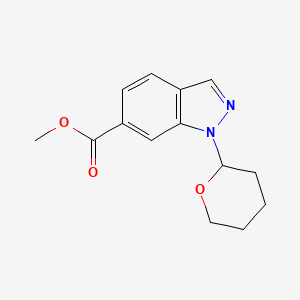

![2-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12835699.png)
![(2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoyl-methylamino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12835707.png)
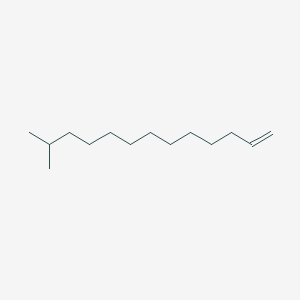
![N-(2-Chloro-phenyl)-2-(4-ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12835715.png)
